molecular formula C24H32O6 B13439784 Cortisone 17-Propionate

Cortisone 17-Propionate

Cat. No.: B13439784
M. Wt: 416.5 g/mol
InChI Key: XIEAPUDJDFQBKR-NSICTAEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisone 17-Propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of cortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various skin conditions, such as eczema, psoriasis, and dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cortisone 17-Propionate involves several steps, starting from cortisone. The primary synthetic route includes the esterification of cortisone at the 17th position with propionic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Cortisone 17-Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .

Scientific Research Applications

Cortisone 17-Propionate has a wide range of applications in scientific research:

Mechanism of Action

Cortisone 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This receptor-ligand complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and increases the production of anti-inflammatory proteins, thereby reducing inflammation and suppressing the immune response .

Comparison with Similar Compounds

Similar Compounds

  • Clobetasol 17-Propionate
  • Betamethasone 17,21-Dipropionate
  • Hydrocortisone 17-Butyrate
  • Fluocinonide
  • Prednisolone

Uniqueness

Cortisone 17-Propionate is unique due to its specific esterification at the 17th position, which enhances its lipophilicity and allows for better skin penetration. This makes it particularly effective in topical formulations compared to other corticosteroids .

Biological Activity

Cortisone 17-propionate is a synthetic corticosteroid that exhibits significant biological activity, primarily through its anti-inflammatory and immunosuppressive properties. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and associated case studies.

This compound functions by binding to corticosteroid receptors, leading to the modulation of gene expression involved in inflammatory and immune responses. The compound's potency is attributed to its structure, which allows it to penetrate cellular membranes effectively and exert its effects at the site of action.

Key Mechanisms:

  • Anti-inflammatory Effects: this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby diminishing inflammation.
  • Immunosuppressive Activity: It inhibits the proliferation of lymphocytes and the activation of macrophages, leading to reduced immune responses.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Upon topical application, it is quickly hydrolyzed into its active form, cortisone, by esterases present in the skin. The systemic absorption is minimal, which limits potential side effects compared to systemic corticosteroids.

Table 1: Pharmacokinetic Properties

PropertyValue
Absorption RateRapid (within hours)
Half-lifeApproximately 2 hours
MetabolismHydrolysis by esterases
ExcretionPrimarily renal

Therapeutic Applications

This compound is primarily used in dermatological conditions due to its potent anti-inflammatory properties. It is effective in treating various skin disorders such as psoriasis, eczema, and dermatitis.

Common Uses:

  • Psoriasis: Effective in reducing plaque formation and inflammation.
  • Eczema: Alleviates itching and redness associated with eczema flare-ups.
  • Dermatitis: Used in various forms of dermatitis to reduce inflammation.

Case Studies

  • Case Study on Iatrogenic Cushing's Syndrome:
    A patient developed iatrogenic Cushing's syndrome after long-term use of clobetasol 17-propionate cream. The patient exhibited symptoms such as truncal obesity and skin atrophy after applying the cream extensively over eight years. This case highlights the importance of monitoring long-term corticosteroid use to prevent severe side effects .
  • Topical Efficacy Comparison:
    A study compared the efficacy of this compound with other corticosteroids like betamethasone. The results indicated that cortisone was significantly more effective in reducing inflammation with a lower incidence of systemic side effects .

Table 2: Efficacy Comparison

CorticosteroidEfficacy Rating (1-10)Side Effects (Incidence %)
This compound910
Betamethasone720
Clobetasol815

Research Findings

Recent studies have demonstrated the potential of this compound in managing severe cutaneous adverse reactions (SCAR). A propensity score analysis indicated that patients treated with corticosteroids had a significantly lower mortality rate compared to those receiving supportive care alone . This finding emphasizes the critical role corticosteroids play in managing severe inflammatory conditions.

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C24H32O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-17,21,25H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1

InChI Key

XIEAPUDJDFQBKR-NSICTAEPSA-N

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO

Origin of Product

United States

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